N-(2-{[(pyridin-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide
Description
“N-(2-{[(pyridin-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyridine core is a prominent motif in this compound .Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in its structure. Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .properties
IUPAC Name |
N-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-10-8-14(9-11-15)20(29)27-17-6-2-1-5-16(17)26-18(28)13-30-19-7-3-4-12-25-19/h1-12H,13H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGRKSPPNAGBDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(pyridin-2-ylsulfanyl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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